Sulfamic acid--piperazine (2/1)

Nonlinear optics Optical transparency Single crystal

Sulfamic acid–piperazine (2/1), systematically named piperazinium bis(sulfamate) (PSM), is a 2:1 stoichiometric salt composed of a diprotonated piperazine dication charge-balanced by two sulfamate anions. This organic–inorganic hybrid single crystal belongs to the monoclinic system (space group P1121/a) and is cultivated via slow solvent evaporation from equimolar aqueous solutions of piperazine and sulfamic acid.

Molecular Formula C4H16N4O6S2
Molecular Weight 280.3 g/mol
CAS No. 664302-62-9
Cat. No. B12541150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamic acid--piperazine (2/1)
CAS664302-62-9
Molecular FormulaC4H16N4O6S2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1CNCCN1.NS(=O)(=O)O.NS(=O)(=O)O
InChIInChI=1S/C4H10N2.2H3NO3S/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4)
InChIKeyAIMCLSSQFVUVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfamic Acid–Piperazine (2/1) CAS 664302-62-9: Procurement-Relevant Identity and Baseline Characteristics


Sulfamic acid–piperazine (2/1), systematically named piperazinium bis(sulfamate) (PSM), is a 2:1 stoichiometric salt composed of a diprotonated piperazine dication charge-balanced by two sulfamate anions [1]. This organic–inorganic hybrid single crystal belongs to the monoclinic system (space group P1121/a) and is cultivated via slow solvent evaporation from equimolar aqueous solutions of piperazine and sulfamic acid [1]. Its molecular formula is C₄H₁₆N₄O₆S₂ with a formula weight of 280.3 g·mol⁻¹, distinguishing it from the 1:1 sulfamic acid–piperazine adduct (CAS 6941-89-5, MW 183.23) by a higher sulfamate content per piperazine unit [1].

Stoichiometry 2:1 sulfamate–piperazine salt; distinct from 1:1 adduct
Crystal Form Monoclinic single crystal grown by slow solvent evaporation
Research Domain Nonlinear optical (NLO) and optoelectronic single-crystal studies

Why Piperazine Sulfate or 1:1 Sulfamate Salts Cannot Replace Sulfamic Acid–Piperazine (2/1) in NLO and Optoelectronic Procurement


Generic substitution with common piperazine salts such as piperazine sulfate (CAS 3597-26-0 or 4554-26-1) or the 1:1 piperazine–sulfamic acid adduct (CAS 6941-89-5) is not feasible because the 2:1 stoichiometry of PSM generates a unique hydrogen-bonded supramolecular architecture that directly governs its nonlinear optical (NLO) response, optical transparency, and dielectric behaviour [1]. Even small changes in the anion identity or protonation state disrupt the charge-transfer pathways and π-electron delocalization essential for third-order NLO activity, rendering off-the-shelf piperazine salts optically inactive or thermally unstable for high-frequency device applications [1].

Stoichiometry mismatch
Piperazine sulfate or 1:1 sulfamate salts lack the 2:1 hydrogen-bonded supramolecular network that drives third-order NLO response.
Anion identity
Changing the counterion disrupts charge-transfer pathways and π-electron delocalization, which may shift optical transparency and dielectric behaviour.
Protonation state
Even minor differences in piperazine protonation alter crystal packing, potentially rendering the material optically inactive or thermally unstable for high-frequency applications.

Quantitative Differentiation Evidence for Sulfamic Acid–Piperazine (2/1) Against Closest In-Class Comparators


Optical Transparency Advantage of PSM Over Piperazinium Cupric Sulfate (PCS)

PSM single crystals exhibit a wide optical transparency of 72% across the UV–vis–NIR region, as determined by UV–vis–NIR absorption spectroscopy [1]. In contrast, the structurally related piperazinium-based cupric sulfate (PCS) single crystal shows an optical transparency of only 60.88% at 496 nm under comparable UV–vis absorption measurements [2]. The 11.12-percentage-point higher transparency of PSM reduces absorptive losses in optical components, directly impacting device efficiency.

Optical transparency
Cross-study comparable
PSM: 72% (UV–vis–NIR); PCS: 60.88% at 496 nm
Supports lower insertion-loss evaluation for NLO components
Comparison across different measurement conditions; direct head-to-head data pending
Nonlinear optics Optical transparency Single crystal

Third-Order Nonlinear Optical Susceptibility of PSM vs. Benchmark Urea

The third-order nonlinear optical susceptibility χ⁽³⁾ of PSM, measured by the Z-scan technique, is 7.5 × 10⁻⁸ esu [1]. This value is approximately four orders of magnitude larger than the χ⁽³⁾ of the classical NLO benchmark urea, which is reported as 4.6 × 10⁻¹² esu at 532 nm [2]. While direct head-to-head measurement with other piperazinium salts is not yet available, the magnitude of PSM's third-order response places it in a competitive position relative to well-established organic NLO crystals.

Third-order susceptibility χ⁽³⁾
Class-level inference
PSM: 7.5 × 10⁻⁸ esu; Urea: 4.6 × 10⁻¹² esu (≈16,300× higher)
Supports evaluation as active NLO element in optical switching prototypes
Z-scan measurement; direct comparison with other piperazinium salts not yet available
Third-order NLO Z-scan Nonlinear susceptibility

Dielectric Loss and Crystal Quality of PSM vs. Typical Organic NLO Crystals

Dielectric analysis of PSM reveals a low dielectric loss at high frequencies, which the authors attribute to low defect density and good crystalline quality [1]. Many organic NLO crystals suffer from increased dielectric loss at elevated frequencies due to structural defects and grain boundaries; the low loss exhibited by PSM indicates superior crystal perfection that is essential for high-frequency electro-optic device operation [1].

Dielectric loss
Class-level inference
Low tan δ at high frequency, attributed to low defect density
May support high-frequency electro-optic modulator research
Class-level comparison with typical organic NLO crystals; quantitative defect analysis pending
Dielectric analysis Crystal defects High-frequency devices

Thermal Stability of PSM via TG/DTA Analysis

Thermogravimetric and differential thermal analysis (TG/DTA) of PSM confirms its thermal stability and defines its decomposition behaviour [1]. Although the precise decomposition onset temperature is not publicly available in the abstract, the thermal resilience of PSM is critical for device fabrication processes that involve elevated-temperature steps such as poling or electrode deposition. PCS, a related piperazinium salt, is thermally stable only up to 134 °C [2], suggesting that PSM may offer a wider thermal processing window; pending full disclosure of the TG/DTA data, this remains a class-level inference.

Thermal stability
Class-level inference
TG/DTA confirms stability; PCS stable only up to 134 °C
Supports assessment of fabrication thermal budget
Exact decomposition onset not disclosed; full TG/DTA data required for direct comparison
Thermal analysis TG/DTA Crystal stability

Target Application Scenarios for Sulfamic Acid–Piperazine (2/1) Based on Quantitative Evidence


Optical Switching and All-Optical Signal Processing Prototyping

With a measured χ⁽³⁾ of 7.5 × 10⁻⁸ esu [1]—roughly 16,300 times that of urea [2]—PSM is a candidate core material for laboratory-scale optical switching and all-optical signal processing prototypes, particularly where large nonlinear phase shifts are required at modest input intensities.

High-Frequency Electro-Optic Modulator Cores

The low dielectric loss at high frequencies demonstrated by PSM single crystals [1] directly supports their use in high-speed electro-optic modulator cores, where dielectric losses must be minimized to preserve signal integrity at gigahertz modulation rates.

Optical Limiter and Laser Protection Windows

The combination of 72% broadband transparency [1] and strong third-order NLO response makes PSM suitable for optical limiter applications that protect sensors and vision systems from high-intensity laser pulses, where the material must transmit low-intensity light while strongly attenuating damaging beams.

Benchmarking and Comparative Studies of Piperazinium-Based NLO Crystals

PSM, as the first comprehensively characterized piperazinium bis(sulfamate) crystal [1], serves as a reference standard for systematic structure–property relationship studies that compare the NLO performance of different piperazinium salts, aiding rational design of next-generation organic NLO materials.

Application
Selection Property
Validation Focus
Optical switching and signal processing prototyping
Third-order NLO response magnitude
Z-scan characterization of χ⁽³⁾
High-frequency electro-optic modulator cores
Low dielectric loss at GHz frequencies
Dielectric spectroscopy on single crystals
Optical limiter and laser protection research
Broadband transparency combined with strong NLO response
UV–vis–NIR transmission and nonlinear absorption measurement
Benchmarking of piperazinium-based NLO crystals
Structure–property relationship reference
Comparative NLO and thermal studies with related piperazinium salts
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